molecular formula C9H6INO2 B8793032 6-Iodoisoquinoline-1,3(2h,4h)-dione CAS No. 501130-52-5

6-Iodoisoquinoline-1,3(2h,4h)-dione

Cat. No. B8793032
M. Wt: 287.05 g/mol
InChI Key: DOFDUURUEYYBLT-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

An amount of 6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline (15.0 g, 32.0 mmol) in 100 mL of anhydrous tetrahydrofuran is cooled to −78° C. and then 47 mL (80.0 mmol) of tert-butyllithium (1.7 M in pentane) is added slowly with stirring. After stirring at this temperature for 2 hr, 12.0 g (48 mmol) of fresh iodine crystal is quickly add into the mixture, and stirred at this temperature for additional 5 h. The dry-ice bath is removed, and the reaction mixture is allowed to warm up to room temperature and stirred over weekend. Evaporating the brown solution yielded brown oil. The reaction mixture is acidified with 48 mL of 2 M HCl solution and stirred at room temperature for 1 h. The mixture is filtered to give light tan solid. The solid is dissolved in hot DMSO, then 20% MeOH/H2O solution is added to give a precipitate. The precipitate is collected and washed successively with water, methanol, ether and hexane to afford 5.1 g (55.6% yield) of off-white solid: MS (ESI) m/z 286.08 (M−H)−1
Name
6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.6%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([O:12][Si](C(C)(C)C)(C)C)=[N:7][C:6]([O:20][Si](C(C)(C)C)(C)C)=[CH:5]2.C([Li])(C)(C)C.[I:33]I.Cl>O1CCCC1.CS(C)=O.CO.O>[I:33][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:20])[CH2:5]2 |f:6.7|

Inputs

Step One
Name
6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C2C=C(N=C(C2=CC1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
48 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at this temperature for 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at this temperature for additional 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The dry-ice bath is removed
STIRRING
Type
STIRRING
Details
stirred over weekend
CUSTOM
Type
CUSTOM
Details
Evaporating the brown solution
CUSTOM
Type
CUSTOM
Details
yielded brown oil
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
to give light tan solid
CUSTOM
Type
CUSTOM
Details
to give a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed successively with water, methanol, ether and hexane

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2CC(NC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 55.6%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.